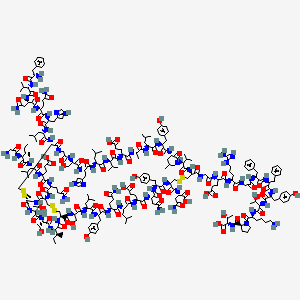
Humalog
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Insulin lispro is a rapid-acting human insulin analog used primarily to manage blood glucose levels in individuals with diabetes mellitus. It is designed to mimic the body’s natural insulin response to meals, providing a quick onset of action and a shorter duration compared to regular human insulin . Insulin lispro is commonly marketed under brand names such as Humalog and Admelog .
Preparation Methods
Synthetic Routes and Reaction Conditions: Insulin lispro is produced using recombinant DNA technology. The process involves inserting the gene responsible for insulin production into a bacterial or yeast host, which then synthesizes the insulin protein. The key modification in insulin lispro is the inversion of the amino acids lysine and proline at positions B28 and B29 of the insulin B-chain .
Industrial Production Methods: The industrial production of insulin lispro involves several steps:
Fermentation: The host organism (typically E. coli or Saccharomyces cerevisiae) is cultured in large fermentation tanks.
Purification: The insulin protein is extracted and purified through various chromatographic techniques.
Folding and Assembly: The insulin protein is folded into its active form and assembled into hexamers for stability.
Formulation: The final product is formulated with stabilizers and preservatives before being packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: Insulin lispro undergoes various chemical reactions, including:
Oxidation: Insulin lispro can be oxidized, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reduction reactions can break these disulfide bonds, potentially leading to the denaturation of the protein.
Substitution: The primary modification in insulin lispro is the substitution of lysine and proline at positions B28 and B29.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or other peroxides.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Reaction Conditions: Typically carried out under controlled pH and temperature to maintain protein stability.
Major Products Formed:
Oxidation Products: Stabilized insulin lispro with intact disulfide bonds.
Reduction Products: Denatured insulin lispro with broken disulfide bonds.
Scientific Research Applications
Insulin lispro has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding, stability, and interactions.
Biology: Investigated for its role in cellular glucose uptake and metabolism.
Medicine: Widely used in clinical studies to evaluate its efficacy and safety in managing diabetes.
Industry: Employed in the development of insulin delivery systems, such as insulin pumps and pens
Mechanism of Action
Insulin lispro exerts its effects by binding to insulin receptors on the surface of target cells, such as liver, muscle, and adipose tissue. This binding activates the insulin receptor, leading to a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of gluconeogenesis . The rapid onset of action is due to the quick dissociation of insulin lispro hexamers into monomers, which are readily absorbed into the bloodstream .
Comparison with Similar Compounds
Insulin Aspart: Another rapid-acting insulin analog with a similar onset and duration of action.
Insulin Glulisine: A rapid-acting insulin analog with slightly different pharmacokinetic properties.
Insulin Glargine: A long-acting insulin analog used for basal insulin coverage
Uniqueness of Insulin Lispro: Insulin lispro is unique due to its specific amino acid modification (lysine and proline inversion), which allows for a more rapid onset and shorter duration of action compared to regular human insulin and other rapid-acting analogs . This makes it particularly effective for controlling postprandial blood glucose levels.
Properties
Molecular Formula |
C257H383N65O77S6 |
|---|---|
Molecular Weight |
5808 g/mol |
IUPAC Name |
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(1S,2R)-1-carboxy-2-hydroxypropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1 |
InChI Key |
AIRYAONNMGRCGJ-FHFVDXKLSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N8CCC[C@H]8C(=O)N[C@@H]([C@@H](C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=CC=C2)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Triazatetracyclo[3.3.1.03,9.07,9]nonane(9CI)](/img/structure/B13829894.png)
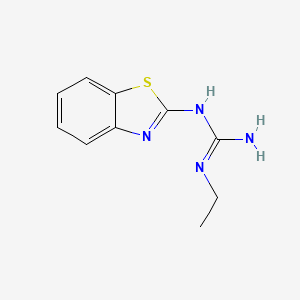
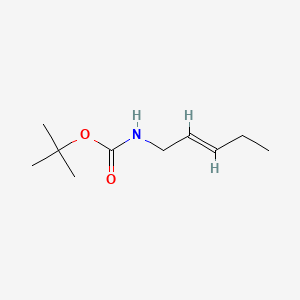
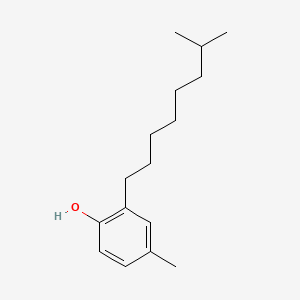
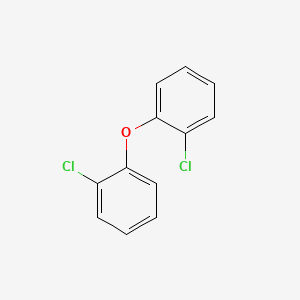
![N-(2-Aminoethyl)-N'-[2-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazol-1-YL]ethyl]ethylenediamine](/img/structure/B13829909.png)
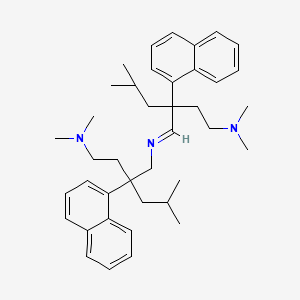
![3-Ethyl-2-methylidenebenzo[g][1,3]benzothiazole](/img/structure/B13829935.png)
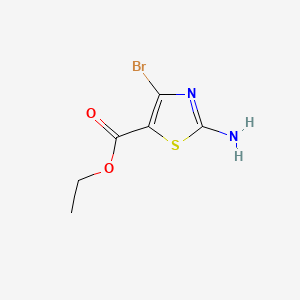

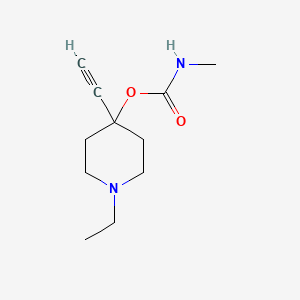
![[3-(Hydroxymethyl)phenyl]acetaldehyde](/img/structure/B13829952.png)

![(3aS,4S,6Z,9S,9aS)-2,2-dimethyl-3a,4,5,8,9,9a-hexahydrocycloocta[d][1,3]dioxole-4,9-diol](/img/structure/B13829962.png)
